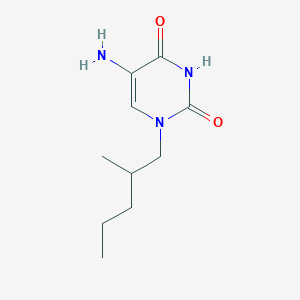
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an amino group at position 5 and a 2-methylpentyl group at position 1 of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This regioselective reaction facilitates the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other substituents can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as alkyl halides) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.
科学研究应用
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, modulating various biological processes.
相似化合物的比较
Similar Compounds
Similar compounds to 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione include:
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
5-amino-1-(2-methylpentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-7(2)5-13-6-8(11)9(14)12-10(13)15/h6-7H,3-5,11H2,1-2H3,(H,12,14,15) |
InChI 键 |
QCQJITBEDQFFQG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CN1C=C(C(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


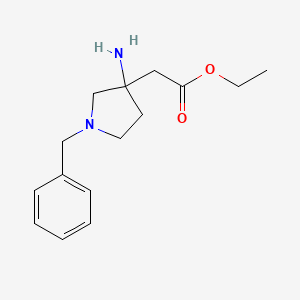

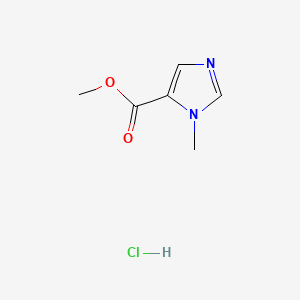
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
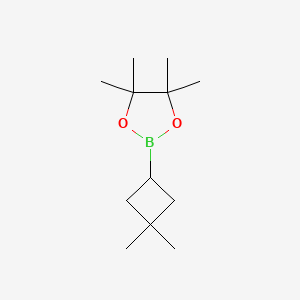
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
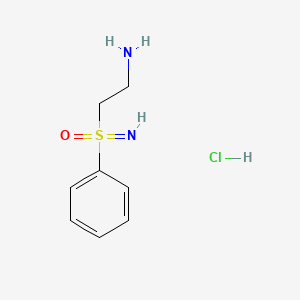
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
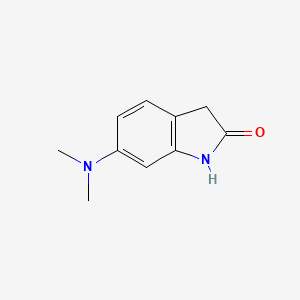
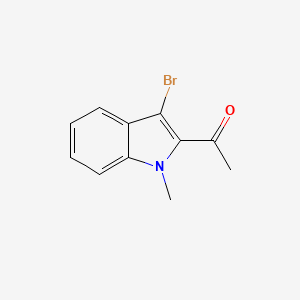
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
